

Physical and chemical properties of 2',3,3,4'-Tetramethylbutyrophenone

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Compound of Interest

Compound Name:

2',3,3,4'Tetramethylbutyrophenone

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An In-depth Technical Guide to 2',3,3,4'-Tetramethylbutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2',3,3,4'-Tetramethylbutyrophenone, a substituted aromatic ketone. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route via Friedel-Crafts acylation and presents predicted physicochemical and spectral data based on established principles and analysis of analogous structures. Detailed experimental protocols for the proposed synthesis and characterization are provided to guide researchers in its preparation and analysis. Furthermore, this guide explores the potential biological significance of this class of compounds, drawing parallels with known butyrophenone derivatives that exhibit notable pharmacological activities. Visualizations of the synthetic workflow and key chemical relationships are included to facilitate understanding.

Introduction

Butyrophenones are a class of organic compounds characterized by a phenyl ring attached to a carbonyl group, which is in turn bonded to a butyl group. Many derivatives of butyrophenone



are utilized as neuroleptic and antipsychotic drugs.[1][2] The substitution pattern on both the aromatic ring and the butyl chain plays a crucial role in determining the molecule's physical, chemical, and biological properties. **2',3,3,4'-Tetramethylbutyrophenone**, with its unique substitution pattern, presents an interesting target for synthesis and investigation. This guide aims to provide a foundational understanding of this compound for researchers and professionals in drug discovery and development.

Predicted Physical and Chemical Properties

Direct experimental data for **2',3,3,4'-Tetramethylbutyrophenone** is not readily available in the public domain. The following properties are predicted based on the known characteristics of structurally similar alkyl-substituted butyrophenones.

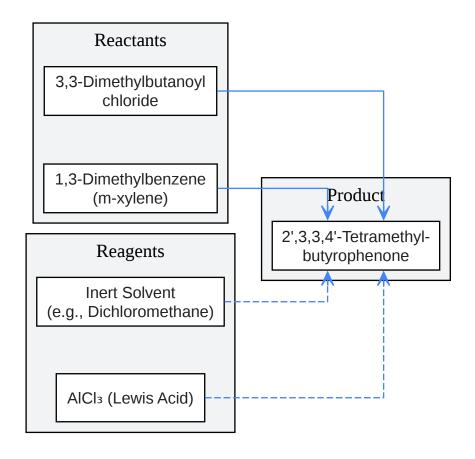
Property	Predicted Value
Molecular Formula	C14H20O
Molecular Weight	204.31 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	~291.1 ± 9.0 °C (Predicted)[3]
Density	~0.930 ± 0.06 g/cm³ (Predicted)[3]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, diethyl ether)
CAS Number	898764-47-1[3]

Proposed Synthesis

A viable and well-established method for the synthesis of **2',3,3,4'-Tetramethylbutyrophenone** is the Friedel-Crafts acylation of **1**,3-dimethylbenzene (m-xylene) with **3**,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

Reaction Scheme:





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Caption: Proposed synthesis of 2',3,3,4'-Tetramethylbutyrophenone.

Detailed Experimental Protocol: Friedel-Crafts Acylation

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 eq) to a solution of 1,3-dimethylbenzene (1.0 eq) in an inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Acyl Chloride: Cool the mixture in an ice bath. Add 3,3-dimethylbutanoyl chloride
 (1.0 eq) dropwise from the dropping funnel to the stirred suspension over 30 minutes.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).



- Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
- Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2',3,3,4'-Tetramethylbutyrophenone.

Predicted Spectral Data

The following spectral data are predicted based on the analysis of butyrophenone and its derivatives.[5][6][7][8][9][10][11][12]

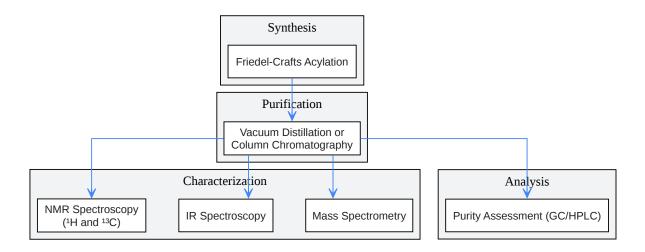


Spectroscopy	Predicted Key Signals
¹ H NMR	* Aromatic Protons: Signals in the range of 7.0-7.8 ppm. The substitution pattern on the m-xylene ring will result in a specific splitting pattern. * Methylene Protons (-CH ₂ -CO-): A singlet at approximately 2.8-3.0 ppm. * tert-Butyl Protons (-C(CH ₃) ₃): A singlet at approximately 1.0-1.2 ppm. * Aromatic Methyl Protons (-CH ₃): Two singlets in the range of 2.2-2.5 ppm.
¹³ C NMR	* Carbonyl Carbon (C=O): A signal in the range of 198-202 ppm. * Aromatic Carbons: Signals in the range of 125-140 ppm. * Methylene Carbon (-CH ₂ -CO-): A signal around 45-50 ppm. * Quaternary Carbon (-C(CH ₃) ₃): A signal around 31-33 ppm. * tert-Butyl Methyl Carbons (-C(CH ₃) ₃): A signal around 29-31 ppm. * Aromatic Methyl Carbons (-CH ₃): Signals around 20-22 ppm.
IR Spectroscopy	* C=O Stretch (Ketone): A strong absorption band in the region of 1680-1700 cm ⁻¹ . * Aromatic C-H Stretch: Signals around 3000- 3100 cm ⁻¹ . * Aliphatic C-H Stretch: Signals around 2850-2970 cm ⁻¹ . * Aromatic C=C Bending: Bands in the region of 1450-1600 cm ⁻¹ .
Mass Spectrometry	* Molecular Ion (M+): A peak at m/z = 204. * Major Fragmentation Peaks: A prominent peak at m/z = 147 due to the loss of the tert-butyl group ([M-57]+), and a peak at m/z = 119 corresponding to the dimethylbenzoyl cation. A base peak at m/z = 57 corresponding to the tert- butyl cation is also expected.[3][13]

Experimental Workflow



The following diagram illustrates the general workflow for the synthesis and characterization of **2',3,3,4'-Tetramethylbutyrophenone**.



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Caption: General workflow for synthesis and characterization.

Potential Biological Activity and Applications

While no specific biological activity has been reported for 2',3,3,4'-

Tetramethylbutyrophenone, the butyrophenone scaffold is a well-known pharmacophore, particularly in the field of neuroscience. Many butyrophenone derivatives, such as haloperidol, are potent dopamine D₂ receptor antagonists and are used as antipsychotic medications.[14] [15] The specific substitution pattern of **2',3,3,4'-Tetramethylbutyrophenone** may modulate its receptor binding affinity and selectivity, potentially leading to novel pharmacological profiles.

Researchers in drug development may find this compound to be a valuable starting point or intermediate for the synthesis of more complex molecules targeting the central nervous system. The tetramethyl substitution could influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design. Further investigation into the biological activities of this compound and its analogs is warranted.



Conclusion

This technical guide has provided a detailed overview of the predicted physical and chemical properties of **2',3,3,4'-Tetramethylbutyrophenone**, a compound for which direct experimental data is scarce. A robust and practical synthetic route via Friedel-Crafts acylation has been proposed, along with comprehensive experimental protocols and predicted spectral data to aid in its synthesis and characterization. The structural relationship of this compound to known pharmacologically active butyrophenones suggests its potential as a valuable building block for the development of novel therapeutics. This guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this and related substituted butyrophenones.

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